An In-depth Technical Guide to 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Properties and Protocols
An In-depth Technical Guide to 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Properties and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Synthesis
2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a member of the versatile family of pinacol boronate esters, has emerged as a pivotal reagent in contemporary organic synthesis. Its strategic importance lies in its role as a stable, readily handled precursor to a 2-bromophenylboronic acid moiety, a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of the physical properties of this compound, offering a technical resource for researchers in drug discovery, materials science, and chemical development.
The primary utility of 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming methodology is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and substituted aromatic systems that are prevalent in pharmaceuticals, agrochemicals, and functional materials. The pinacol ester functionality offers significant advantages over the corresponding free boronic acid, including enhanced stability towards air and moisture, which simplifies storage and handling, and improved solubility in organic solvents commonly employed in synthesis.
Core Physical and Chemical Properties
A comprehensive understanding of the physical properties of a reagent is fundamental to its effective and safe utilization in a laboratory setting. The following table summarizes the key physical and chemical identifiers for 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
| Property | Value | Source(s) |
| Chemical Name | 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A |
| Synonyms | 1-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, 2-Bromophenylboronic acid pinacol ester | [1][2] |
| CAS Number | 269410-06-2 | [1][3] |
| Molecular Formula | C₁₂H₁₆BBrO₂ | [1][2] |
| Molecular Weight | 282.97 g/mol | [1][2] |
| Physical Appearance | Colorless to slightly yellow to orange clear liquid | [2][4] |
| Purity | >97.0% (by titration) | [2][4] |
| Boiling Point | No data available | [1] |
| Density | No data available | N/A |
Elucidation of Molecular Structure: The Role of Spectroscopy
The definitive identification and purity assessment of 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane relies on a suite of spectroscopic techniques. While specific spectral data for this particular isomer is not widely published, analysis of its structural features allows for the prediction of characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the 2-bromophenyl group and the methyl protons of the pinacol moiety. The ortho-substitution pattern of the phenyl ring will lead to a complex splitting pattern for the aromatic protons. The twelve equivalent methyl protons of the pinacol group will appear as a sharp singlet, typically in the region of δ 1.2-1.4 ppm.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon bearing the boron atom exhibiting a characteristically broad signal due to quadrupolar relaxation. The quaternary carbons of the pinacol group will also be evident, as will the methyl carbons.
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¹¹B NMR: Boron-11 NMR spectroscopy is a valuable tool for characterizing organoboron compounds. The chemical shift of the boron atom provides information about its coordination environment. For a tricoordinate boronic ester such as this, a single, relatively broad resonance is expected.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong B-O and C-O stretching vibrations associated with the dioxaborolane ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this molecule would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic patterns due to the presence of bromine.
Solubility Profile: A Key Parameter for Reaction Optimization
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Ethers: Diethyl ether, tetrahydrofuran (THF), 1,4-dioxane
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Aromatic Hydrocarbons: Toluene, benzene
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Chlorinated Solvents: Dichloromethane, chloroform
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Polar Aprotic Solvents: Acetonitrile, dimethylformamide (DMF)
They exhibit limited solubility in non-polar aliphatic hydrocarbons such as hexanes and are generally insoluble in water. The choice of solvent for a particular reaction will depend on the specific reaction conditions and the solubility of the other reagents and catalysts involved.
Experimental Protocols: A Guide to Characterization
The following outlines the general experimental methodologies that would be employed to determine the key physical properties of 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Determination of Boiling Point
The boiling point of a liquid is a fundamental physical constant. For a high-boiling liquid like this boronic ester, vacuum distillation is the preferred method to prevent decomposition at elevated temperatures.
Protocol:
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A small sample of the purified liquid is placed in a micro-distillation apparatus.
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The system is connected to a vacuum pump, and the pressure is reduced to a known level (e.g., 1 mmHg).
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The sample is gradually heated using an oil bath.
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The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
Determination of Density
The density of a liquid can be accurately determined using a pycnometer.
Protocol:
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A clean, dry pycnometer of a known volume is weighed.
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The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.
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The filled pycnometer is then weighed again.
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The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Safety and Handling: A Researcher's Responsibility
As with all chemical reagents, proper safety precautions must be observed when handling 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Hazard Identification:
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Pictograms: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Recommended Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[2]
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In case of contact:
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Skin: Immediately wash the affected area with plenty of soap and water.
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Inhalation: Move the person to fresh air and keep them comfortable for breathing.
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Workflow for Physical Property Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a research chemical like 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Caption: A flowchart outlining the key stages in the physical and chemical characterization of a synthetic compound.
Conclusion
2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands as a valuable and versatile reagent in the arsenal of the modern synthetic chemist. A thorough understanding of its physical properties, as detailed in this guide, is paramount for its effective and safe application in the synthesis of novel molecules with potential applications in medicine, agriculture, and materials science. While some physical data for this specific isomer remains to be fully elucidated in publicly accessible literature, the information provided herein, based on available data and established chemical principles, serves as a robust foundation for researchers and developers.
References
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The Royal Society of Chemistry. (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane (2a)[x]: Colorless oil, yield 95%. [Link]
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Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]
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PubChem. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. [Link]
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ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]
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Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]
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AA Blocks. Chemistry Of Boronic Esters. [Link]
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Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
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Wikipedia. Boronic acid. [Link]
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National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
